(S)-2-amino-6-oxopimelate
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Overview
Description
(S)-2-amino-6-oxopimelate is conjugate base of (S)-2-amino-6-oxopimelic acid. It is an amino acid zwitterion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a (S)-2-amino-6-oxopimelic acid.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Amino Sugars : The synthesis of amino sugars, such as the reduction of oximes to amines, represents a fundamental application in chemical research. A study demonstrated the synthesis of various amino sugars, highlighting the chemical versatility and importance of compounds like (S)-2-amino-6-oxopimelate in carbohydrate chemistry (Stevens & Bryant, 1972).
Functional Groups in Antibiotics : The oxime functionality in antibiotics, such as cefepime, plays a critical role in their electrochemical behavior. Research on the electrochemical reduction and oxidation of cefepime, a drug with an O-methyl oxime grouping, provides insights into the importance of such functional groups in pharmaceuticals (Ozkan, Uslu, & Zuman, 2002).
Biological and Medical Research
Role in Biosynthetic Pathways : this compound is involved in key biosynthetic pathways, such as the diaminopimelate/L-lysine pathway crucial for bacterial cell wall synthesis. Understanding its role can aid in developing new antibacterial strategies and studying metabolic processes in bacteria (Beaman, Blanchard, & Roderick, 1998).
Enzymatic Reactions and Amino Acid Synthesis : Studies have explored the enzymatic reactions involving this compound, such as the reversible oxidative deamination catalyzed by meso-Diaminopimelate dehydrogenase. This is significant for understanding amino acid synthesis and enzyme catalysis in microorganisms (Gao et al., 2012).
Advanced Applications in Chemistry
Oxime Chemistry in Vaccine Development : The application of oxime chemistry, including compounds related to this compound, is vital in the development of conjugate vaccines. This demonstrates its role in advanced biomedical applications and pharmaceutical research (Lees, Sen, & López-Acosta, 2006).
Molecular Modeling in Drug Development : Molecular modeling studies, including those on oxime functionalities, contribute significantly to the development of antidotes for nerve agents, showcasing the compound's relevance in medical chemistry and toxicology research (Souza et al., 2020).
Properties
Molecular Formula |
C7H10NO5- |
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Molecular Weight |
188.16 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-6-oxoheptanedioate |
InChI |
InChI=1S/C7H11NO5/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4H,1-3,8H2,(H,10,11)(H,12,13)/p-1/t4-/m0/s1 |
InChI Key |
UKCSFKLWNHUBDY-BYPYZUCNSA-M |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])[NH3+])CC(=O)C(=O)[O-] |
Canonical SMILES |
C(CC(C(=O)[O-])[NH3+])CC(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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